Isothiocyanate de méthoxyméthyle

Vue d'ensemble

Description

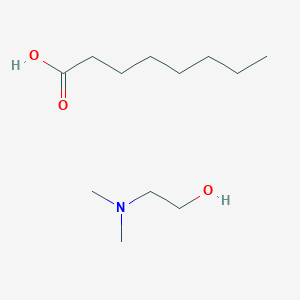

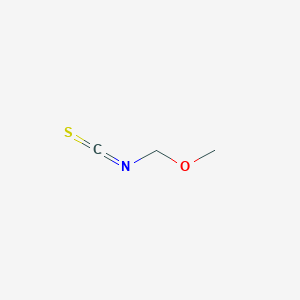

Methoxymethyl isothiocyanate is an organic compound with the molecular formula C₄H₇NOS. It belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Applications De Recherche Scientifique

Methoxymethyl isothiocyanate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and thioureas.

Biology: Investigated for its antimicrobial and anticancer properties.

Medicine: Potential use in developing therapeutic agents due to its biological activities.

Industry: Utilized in the production of agrochemicals and as a reagent in biochemical assays.

Mécanisme D'action

Target of Action

Methoxymethyl isothiocyanate (MMITC) is an organic compound with the molecular formula C3H5NOS Isothiocyanates, a group to which mmitc belongs, are known to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties .

Mode of Action

Isothiocyanates, in general, are known for their high chemical reactivity, especially with sulfur-centered nucleophiles, such as protein cysteine residues . This suggests that MMITC may interact with its targets through covalent bonding, leading to changes in the target’s function.

Biochemical Pathways

Isothiocyanates affect multiple biochemical pathways. They are known to induce cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibit proinflammatory responses through the NFκB pathway, induce cell cycle arrest and apoptosis, affect heat shock proteins, and inhibit angiogenesis and metastasis

Result of Action

Given the known effects of isothiocyanates, it can be inferred that mmitc may have antimicrobial, anti-inflammatory, and anticancer effects .

Analyse Biochimique

Biochemical Properties

Isothiocyanates, a group of compounds to which Methoxymethyl isothiocyanate belongs, are known to interact with various enzymes, proteins, and other biomolecules . They can modulate a large number of cancer-related targets or pathways including inhibition of cytochrome P450 (CYP) enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .

Cellular Effects

For instance, they have been found to induce oxidative stress and suppress the metastasis potential of human non-small cell lung cancer cells . They inhibit cell growth in a dose-dependent manner and modulate metastasis-related genes .

Molecular Mechanism

A study on the reaction of the methoxymethyl radical with nitrogen dioxide provides some insights into its potential molecular mechanisms

Temporal Effects in Laboratory Settings

Isothiocyanates have been shown to have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Isothiocyanates have been shown to have chemoprotective effects in a number of animal models of experimental carcinogenesis at various organ sites and against carcinogens of several different types .

Metabolic Pathways

Isothiocyanates are metabolized by the mercapturic acid pathway which includes conjugation with glutathione (GSH) followed by enzymatic degradation and N-acetylation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methoxymethyl isothiocyanate can be synthesized through various methods. One common approach involves the reaction of methoxymethylamine with carbon disulfide (CS₂) in the presence of a base, followed by oxidation to form the isothiocyanate . Another method includes the use of phenyl chlorothionoformate with methoxymethylamine under mild conditions .

Industrial Production Methods: Industrial production of methoxymethyl isothiocyanate typically involves large-scale synthesis using the aforementioned methods. The choice of solvent and reaction conditions is crucial to ensure high yield and purity. The process often includes steps for purification and isolation of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Methoxymethyl isothiocyanate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form thioureas and carbamates, respectively.

Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols

Solvents: Dimethylbenzene, aqueous conditions

Catalysts: Bases like sodium hydroxide

Major Products:

Thioureas: Formed from the reaction with amines

Carbamates: Formed from the reaction with alcohols

Comparaison Avec Des Composés Similaires

Methoxymethyl isothiocyanate can be compared with other isothiocyanates such as:

- Phenyl isothiocyanate

- Sulforaphane

- Allyl isothiocyanate

Uniqueness: Methoxymethyl isothiocyanate is unique due to its specific methoxymethyl group, which imparts distinct chemical reactivity and biological activity compared to other isothiocyanates .

Propriétés

IUPAC Name |

isothiocyanato(methoxy)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NOS/c1-5-2-4-3-6/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHVODLGSMJMND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173679 | |

| Record name | Methoxymethyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19900-84-6 | |

| Record name | Methoxymethyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019900846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxymethyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19900-84-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical reactions of Methoxymethyl isothiocyanate with lithiated alkoxyallenes?

A1: Methoxymethyl isothiocyanate reacts with lithiated alkoxyallenes to form various heterocyclic compounds. For instance, reaction with α-lithiated 1-(1-ethoxyethoxy)allene leads to the formation of 5-(1-ethoxyethoxy)-2,3-dihydropyridines and 3-(1-ethoxyethoxy)pyridines [, ]. In another example, reaction with 1,3-dilithio-2-propynylbenzene unexpectedly yields 3-methylsulfanyl-2-phenyl-2-cyclobutenone [, ].

Q2: Can Methoxymethyl isothiocyanate be used to synthesize 1,3-thiazoles?

A2: Yes, Methoxymethyl isothiocyanate can be used to synthesize 5-ethynyl-2-vinyl- and 2,5-divinyl-1,3-thiazoles []. This reaction involves treating 2-aza-1,3,5-trienes, specifically methyl N-[2-alkoxy-1-(prop-2-ynylsulfanyl)buta-1,3-dienyl]- and methyl N-[1-(allylsulfanyl)-2-alkoxybuta-1,3-dienyl]iminoformates (derived from lithiated alkoxyallenes, methoxymethyl isothiocyanate, and propargyl or allyl bromide), with a strong base like potassium tert-butoxide (t-BuOK) or sodium tert-butoxide (t-BuONa).

Q3: What is the proposed mechanism for 1,3-thiazole formation from 2-aza-1,3,5-trienes and Methoxymethyl isothiocyanate?

A3: The proposed mechanism involves α-deprotonation of the substituent on the sulfur atom (SCH2 group) of the 2-aza-1,3,5-triene intermediate by the strong base. This is followed by intramolecular [, ]-cyclization at the imine group and subsequent aromatization with the elimination of methanol [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![thieno[2,3-f][1]benzothiole-4,8-dione](/img/structure/B11667.png)

![(7S,9S)-7-[(2R,4S,5S,6S)-5-amino-4-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B11672.png)